molecular formula C16H13NO4 B1321140 3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid CAS No. 951547-65-2

3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid

Cat. No. B1321140
M. Wt: 283.28 g/mol
InChI Key: FGLHTHHCXRZYAZ-UHFFFAOYSA-N
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Description

The compound "3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid" is a benzoxazole derivative, which is a class of heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse pharmacological activities and are used in the synthesis of various therapeutic agents.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids involves the condensation of salicylamide with aldehydes and ketones, followed by hydrolysis . Similarly, the synthesis of oligomers containing benzoxazole units, such as trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one, is described starting from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was determined using X-ray diffraction and quantum-chemical calculations . Similarly, the structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was analyzed using X-ray single-crystal analysis and compared with theoretical calculations . These techniques could be employed to analyze the molecular structure of "3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid".

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For instance, the selective esterification of benzylic alcohols under Mitsunobu conditions has been reported using a heterogeneous azo reagent . Additionally, the alkylation and nitration reactions of triazole carboxylic acids have been studied, which could be relevant to the chemical reactivity of benzoxazole carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be predicted using computational methods. For example, the theoretical properties of a triazolone molecule were calculated using different basis sets, including NMR isotropic shift values, IR data, bond lengths, dipole moments, and HOMO-LUMO energies . The thermotropic properties of polyesters based on benzoxazole carboxylic acids have been characterized by DSC and WAXS measurements . These methods could be applied to determine the properties of "3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid".

Scientific Research Applications

  • Antispermatogenic Agents : A study highlighted the synthesis of related compounds to 3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid, focusing on their potent antispermatogenic activity (Corsi & Palazzo, 1976).

  • Synthesis of Isoindoles and Thiazolo[3,2-c][1,3]benzoxazines : Research involved the thermolysis of related carboxylic acids to obtain novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles, demonstrating the potential for diverse synthetic applications (Melo et al., 2004).

  • Thermotropic Polyesters : A study on 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, closely related to the compound of interest, showed its use in creating polyesters with specific melting properties (Kricheldorf & Thomsen, 1992).

  • Synthesis of Triazole Derivatives : Research involved synthesizing derivatives of triazoles, including compounds related to 3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid, for potential applications in various fields (Demirbas et al., 2008).

  • Corrosion Inhibition Study : A derivative of the compound was studied for its efficacy in inhibiting corrosion of mild steel in hydrochloric acid solutions, demonstrating potential applications in materials science (Saady et al., 2018).

  • Anti-Asthmatic Agents : Research into related compounds like 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazole system suggested potential anti-asthmatic applications (Buckle et al., 1981).

  • Anticancer Evaluation : Studies have explored the anticancer properties of derivatives similar to the compound , particularly against various cancer cell lines (Bekircan et al., 2008).

  • Synthesis of Benzoxazole Derivatives for Antimicrobial Applications : Benzoxazole derivatives, closely related to the compound in focus, were synthesized and evaluated for their antimicrobial properties (Vodela et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound. This includes using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research on this compound could potentially include further studies on its synthesis and properties, as well as investigations into its potential applications. For example, if this compound shows promising biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

3-[(4-methylphenyl)methyl]-2-oxo-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-10-2-4-11(5-3-10)9-17-13-8-12(15(18)19)6-7-14(13)21-16(17)20/h2-8H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLHTHHCXRZYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid

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